

A Technical Guide to Biotin-PEG4methyltetrazine: Suppliers, Purity, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG4-methyltetrazine**, a crucial reagent in bioorthogonal chemistry. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-purity material and implementing it effectively in their experimental workflows. This guide covers key suppliers, purity specifications, and detailed experimental protocols for quality control and application.

Supplier and Purity Information

The selection of a reliable supplier providing high-purity **Biotin-PEG4-methyltetrazine** is critical for the success of sensitive biological assays. The purity of this reagent is typically assessed using High-Performance Liquid Chromatography (HPLC), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The table below summarizes purity information from various suppliers.



Supplier	Purity Specification	Analytical Method(s)
Vector Labs	>95%	HPLC
Creative Biolabs	95%	Not specified
MedKoo Biosciences	>98%	Not specified
Lumiprobe	95+%	NMR ¹ H, HPLC-MS
Precise PEG	>96%	Not specified
AxisPharm	≥95%	Not specified
Conju-Probe	>95%	Not specified
BroadPharm	≥95% (HPLC)	HPLC

Core Applications in Bioorthogonal Labeling

Biotin-PEG4-methyltetrazine is primarily utilized for the biotinylation of molecules modified with a trans-cyclooctene (TCO) group.[1] This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), is a type of "click chemistry" that is highly specific and rapid, proceeding under physiological conditions without the need for a copper catalyst.[2][3] This makes it an ideal tool for labeling biomolecules in complex biological systems, including live cells.[2] The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and minimizes steric hindrance.

Experimental Protocols

Reproducible and reliable results depend on carefully executed experimental protocols. The following sections detail standard procedures for the analysis and application of **Biotin-PEG4-methyltetrazine**.

Purity Analysis

Ensuring the purity of **Biotin-PEG4-methyltetrazine** is a critical first step. Commercial suppliers typically provide a purity of >95% as determined by HPLC.[1]

High-Performance Liquid Chromatography (HPLC)[1]



- Instrumentation: An HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm and 520 nm (for the tetrazine moiety).
- Sample Preparation: Dissolve a small amount of the compound in a mixture of water and acetonitrile.
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.
- Mass Spectrometry (MS)[1]
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode.
- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

Protein Labeling Protocol[1]

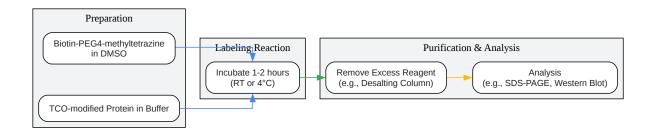
This protocol provides a general workflow for the bioorthogonal labeling of a TCO-modified protein.



- Prepare Protein Solution: Dissolve the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]
- Prepare Reagent Stock Solution: Prepare a 10 mM stock solution of Biotin-PEG4methyltetrazine in anhydrous DMSO.[1]
- Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG4-methyltetrazine stock solution to the protein solution.[1]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[1]
- Purification: Remove excess, unreacted Biotin-PEG4-methyltetrazine using a desalting column or dialysis.[1]

Experimental Workflow and Signaling Pathway Diagrams

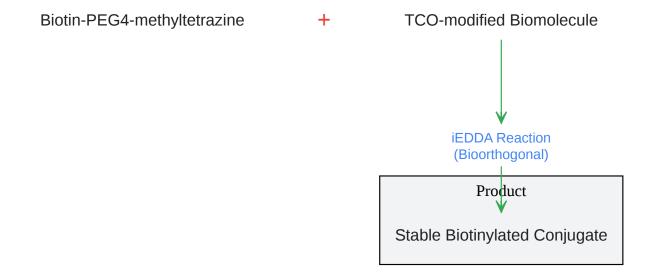
The following diagrams illustrate the experimental workflow for bioorthogonal labeling and the specific chemical reaction involved.



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Bioorthogonal labeling and detection workflow.





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Inverse-electron-demand Diels-Alder cycloaddition.

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